molecular formula CoH2LiO B12348386 CID 156589099

CID 156589099

Cat. No.: B12348386
M. Wt: 83.9 g/mol
InChI Key: MRTJVRCCLPIYLW-UHFFFAOYSA-N
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Description

CID 156589099 is a chemical compound isolated from citrus essential oil (CIEO) through vacuum distillation, as evidenced by its presence in fractionated CIEO samples analyzed via gas chromatography-mass spectrometry (GC-MS) . Key characteristics include:

  • Isolation Method: Identified in CIEO fractions via GC-MS, with variable content across distillation phases .
  • Potential Applications: Given its association with essential oils and structural analogs (e.g., oscillatoxins), this compound may exhibit antimicrobial, antifungal, or cytotoxic activities, though specific pharmacological data are unavailable.

Properties

Molecular Formula

CoH2LiO

Molecular Weight

83.9 g/mol

InChI

InChI=1S/Co.Li.H2O/h;;1H2

InChI Key

MRTJVRCCLPIYLW-UHFFFAOYSA-N

Canonical SMILES

[Li].O.[Co]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 156589099 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized reactors, catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

CID 156589099 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may have applications in studying biological pathways and mechanisms.

    Medicine: Potential therapeutic applications could be explored, including drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

The oscillatoxin family includes derivatives with minor structural variations, such as methyl group additions or substitutions. CID 156589099 is compared below with oscillatoxin E (CID 156582093) and oscillatoxin F (CID 156582092) :

Property This compound Oscillatoxin E (CID 156582093) Oscillatoxin F (CID 156582092)
Molecular Formula Not explicitly reported C₃₄H₅₀O₈ (inferred) C₃₃H₄₈O₈ (inferred)
Molecular Weight GC-MS data likely ~500 Da ~610 Da ~596 Da
Key Structural Features Cyclic depsipeptide core 30-methyl substitution Unmethylated variant
Bioactivity Undocumented Cytotoxic, antimicrobial Similar to Oscillatoxin E

Key Observations :

  • This compound’s lower molecular weight compared to oscillatoxins E/F suggests a truncated structure or fewer substituents.
  • The absence of a methyl group (as in oscillatoxin E) may influence its bioactivity and solubility.

Physicochemical and Pharmacokinetic Comparisons

Parameter This compound CAS 20358-06-9 (Thiourea analog) CAS 1533-03-5 (Trifluoromethyl ketone)
LogP (Partition Coefficient) N/A 2.85 (SILICOS-IT) 2.45 (WLOGP)
Solubility Likely moderate 0.249 mg/mL 0.24 mg/mL
GI Absorption High (inferred) Yes Yes
BBB Permeability Probable Yes Yes
Synthetic Accessibility Moderate 2.14 2.07

Key Observations :

  • This compound’s predicted high GI absorption and BBB permeability align with trends in small, lipophilic natural products.
  • Its synthetic accessibility score (if similar to analogs) suggests feasibility for laboratory-scale production.

Research Findings and Methodological Considerations

Isolation and Characterization

  • GC-MS Profiling : this compound was isolated from CIEO using vacuum distillation, with its abundance varying across fractions (Figure 1C-D) . This indicates differential volatility compared to other CIEO components.
  • Mass Spectral Data : Fragmentation patterns (Figure 1D) likely confirm its molecular ion and key functional groups, though structural elucidation requires nuclear magnetic resonance (NMR) validation.

Functional Implications

  • Antimicrobial Potential: Oscillatoxin analogs exhibit antimicrobial activity; this compound may share this trait but with altered potency due to structural differences .
  • Stability in Formulations : High LogP values (inferred from analogs) suggest compatibility with lipid-based delivery systems, though experimental validation is needed.

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 156589099?

  • Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question. For example:

  • Population: Biological systems affected by this compound.
  • Intervention: Molecular interactions or dose-response relationships.
  • Comparison: Control groups or analogous compounds.
  • Outcome: Mechanisms of action or toxicity profiles.
  • Timeframe: Duration of experimental observations.
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question .

Q. What are effective strategies for conducting a literature review on this compound?

  • Methodological Answer :

  • Use systematic searches in scientific databases (e.g., PubMed, Scopus) with Boolean operators (e.g., "this compound AND pharmacokinetics").
  • Leverage Google Scholar to track citations of key papers and identify recent studies .
  • Prioritize primary sources and validate findings against secondary literature to avoid bias .

Q. How to design a reproducible experimental protocol for this compound?

  • Methodological Answer :

  • Clearly document materials (e.g., purity, suppliers), instruments (e.g., calibration details), and procedures (e.g., synthesis steps, assay conditions).
  • Follow guidelines for reporting chemical experiments, such as including spectral data (NMR, MS) and purity validation (HPLC) for novel derivatives .
  • Use pre-registration platforms (e.g., OSF) to outline hypotheses and methods upfront .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Perform triangulation by cross-validating results using multiple techniques (e.g., in vitro assays, computational modeling, and structural analysis).
  • Apply iterative analysis in qualitative research to revisit hypotheses and adjust experimental parameters .
  • Use statistical tools (e.g., ANOVA, regression models) to identify confounding variables or outliers .

Q. What methodologies optimize the study of this compound's structure-activity relationships (SAR)?

  • Methodological Answer :

  • Combine computational chemistry (docking simulations, QSAR models) with wet-lab validation (binding assays, mutagenesis studies).
  • Employ high-throughput screening to test derivatives under standardized conditions .
  • Integrate multi-omics data (e.g., transcriptomics, metabolomics) to map biological pathways affected by the compound .

Q. How to ensure ethical and rigorous peer review for studies on this compound?

  • Methodological Answer :

  • Adhere to COPE guidelines for authorship, data sharing, and conflict-of-interest disclosure .
  • Use blinded review processes to minimize bias and ensure methodological critiques address reproducibility (e.g., reagent traceability, statistical power) .

Data Analysis and Validation

Q. What are robust methods for validating this compound's biological activity?

  • Methodological Answer :

  • Use dose-response curves with appropriate controls (e.g., vehicle, positive/negative controls).
  • Apply IC50/EC50 calculations and validate with orthogonal assays (e.g., fluorescence-based vs. radiometric assays) .
  • Share raw data in public repositories (e.g., Zenodo) to enable independent verification .

Q. How to address variability in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Standardize animal models or cell lines to reduce interspecies variability.
  • Use population pharmacokinetics (PopPK) modeling to account for individual differences .
  • Report confidence intervals and effect sizes instead of relying solely on p-values .

Tables: Key Frameworks and Tools

Framework/ToolApplication in this compound ResearchSource
PICO Structuring hypotheses and outcomes
FINER Evaluating research question quality
COPE Ensuring ethical publication practices
QSAR Predicting biological activity

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